Cas no 1292609-11-0 (1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide)
![1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide structure](https://www.kuujia.com/scimg/cas/1292609-11-0x500.png)
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS010826221
- 1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide
- Z826091430
- EN300-26603406
- 1292609-11-0
-
- Inchi: 1S/C15H12ClN3O2/c1-9-6-11(19-21-9)8-17-15(20)13-7-10-4-2-3-5-12(10)14(16)18-13/h2-7H,8H2,1H3,(H,17,20)
- InChI Key: YSAFYVHBDRHSGI-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=CC2=CC(C(NCC2C=C(C)ON=2)=O)=N1
Computed Properties
- Exact Mass: 301.0618043g/mol
- Monoisotopic Mass: 301.0618043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 68Ų
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603406-0.5g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-26603406-5g |
1292609-11-0 | 90% | 5g |
$2443.0 | 2023-11-13 | ||
Enamine | EN300-26603406-0.1g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-26603406-1g |
1292609-11-0 | 90% | 1g |
$842.0 | 2023-11-13 | ||
Enamine | EN300-26603406-1.0g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-26603406-0.05g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-26603406-10g |
1292609-11-0 | 90% | 10g |
$3622.0 | 2023-11-13 | ||
Enamine | EN300-26603406-0.25g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-26603406-2.5g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-26603406-5.0g |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide |
1292609-11-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 |
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide
Research Brief on 1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide (CAS: 1292609-11-0)
1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide (CAS: 1292609-11-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique isoquinoline and oxazole moieties, has shown promising potential as a modulator of specific biological targets, particularly in the context of kinase inhibition and anti-inflammatory applications. Recent studies have explored its synthesis, pharmacological properties, and therapeutic implications, making it a subject of intense research interest.
The compound's structural features, including the chloro-substituted isoquinoline core and the 5-methyl-1,2-oxazol-3-ylmethyl side chain, contribute to its distinctive binding affinity and selectivity. Preliminary research indicates that 1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide exhibits potent inhibitory activity against certain protein kinases, which are critical regulators of cellular signaling pathways. These findings suggest its potential utility in treating diseases such as cancer, autoimmune disorders, and inflammatory conditions.
Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the compound's mechanism of action. These investigations reveal that the compound binds to the ATP-binding site of target kinases, thereby disrupting their catalytic activity. Additionally, in vitro and in vivo assays have demonstrated its efficacy in reducing pro-inflammatory cytokine production and inhibiting tumor cell proliferation, further underscoring its therapeutic potential.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, including its bioavailability and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Furthermore, toxicological studies are underway to evaluate its safety profile and potential side effects, which are critical for its progression into clinical trials.
In conclusion, 1-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]isoquinoline-3-carboxamide represents a compelling candidate for further development in the field of targeted therapy. Its unique chemical structure and biological activity make it a valuable tool for understanding kinase-related pathways and a potential lead compound for drug discovery. Future research will likely focus on expanding its therapeutic applications and overcoming existing challenges to facilitate its translation into clinical use.
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